molecular formula C16H12Cl2N4S B5517870 4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5517870
M. Wt: 363.3 g/mol
InChI Key: GNAVTXOWEDMLRT-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic compound that belongs to the class of triazole derivatives

Safety and Hazards

Sigma-Aldrich, a supplier of this compound, does not provide specific safety and hazard information for this product . Researchers are advised to confirm the product identity and purity, and to take appropriate safety precautions when handling it .

Preparation Methods

The synthesis of 4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 3,4-dichlorobenzaldehyde with (3-chloro-2-methyl phenyl)-3-thiosemicarbazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .

Properties

IUPAC Name

4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4S/c1-10-4-2-3-5-12(10)15-20-21-16(23)22(15)19-9-11-6-7-13(17)14(18)8-11/h2-9H,1H3,(H,21,23)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAVTXOWEDMLRT-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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